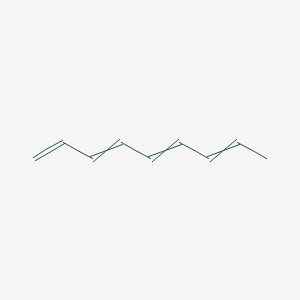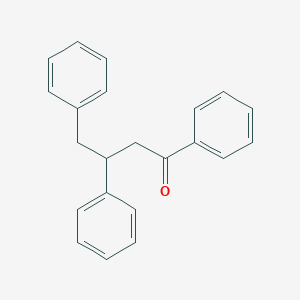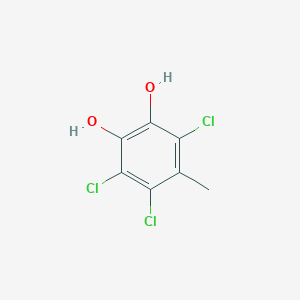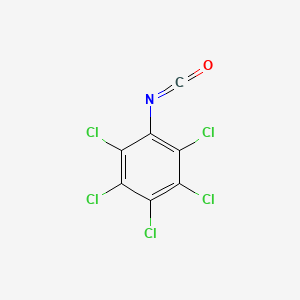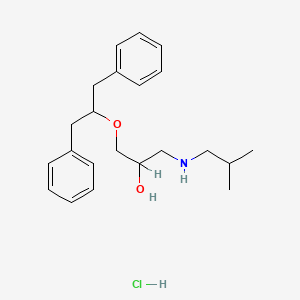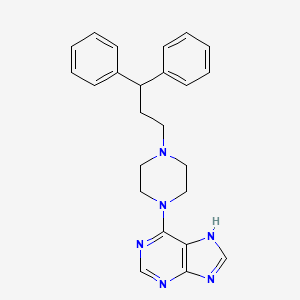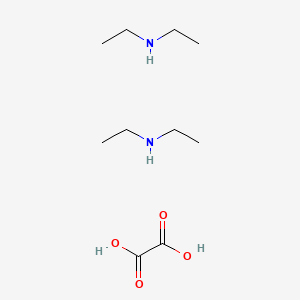
N-ethylethanamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a secondary amine, meaning it has two ethyl groups attached to the nitrogen atom Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 It is a strong organic acid commonly found in plants and vegetables
準備方法
Synthetic Routes and Reaction Conditions
N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:
CH3CH2OH+NH3→CH3CH2NH2+H2O
This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Industrial Production Methods
Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.
化学反応の分析
Types of Reactions
N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.
Common Reagents and Conditions
Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.
Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.
Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Major Products
Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.
Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.
Esters: Formed from the reaction of oxalic acid with alcohols.
科学的研究の応用
N-ethylethanamine and oxalic acid have various applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.
Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.
Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.
Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.
作用機序
N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.
類似化合物との比較
Similar Compounds
Ethylamine: A primary amine with one ethyl group attached to the nitrogen atom.
Triethylamine: A tertiary amine with three ethyl groups attached to the nitrogen atom.
Malonic Acid: A dicarboxylic acid similar to oxalic acid but with an additional methylene group.
Uniqueness
N-ethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wider range of reactions compared to primary amines. Oxalic acid is unique due to its strong acidity and ability to form stable complexes with metal ions.
特性
CAS番号 |
26534-53-2 |
|---|---|
分子式 |
C10H24N2O4 |
分子量 |
236.31 g/mol |
IUPAC名 |
N-ethylethanamine;oxalic acid |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
KFKKXDNPLASYMH-UHFFFAOYSA-N |
正規SMILES |
CCNCC.CCNCC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


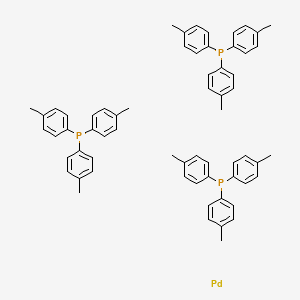
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
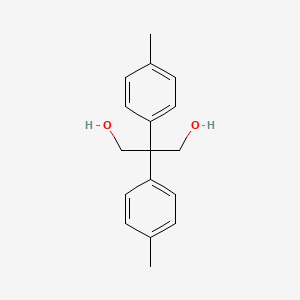

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
